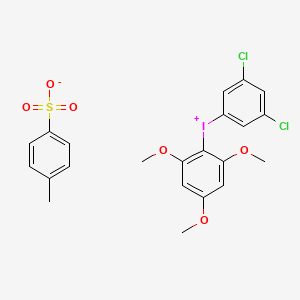

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Description

Historical Development of Hypervalent Iodine Compounds

The historical development of hypervalent iodine compounds spans over two centuries, beginning with fundamental discoveries in the early nineteenth century and evolving into sophisticated modern synthetic methodologies. Iodine itself was discovered in 1811 by French chemist Bernard Courtois, and it was named by J. L. Gay Lussac in 1813, with its name deriving from the Greek word "iodes," meaning "violet-colored," reflecting both the characteristic lustrous, deep purple color of resublimed crystalline iodine and the color of its vapor. The foundational work in polyvalent iodine chemistry commenced shortly thereafter, with the preparation of iodine trichloride by J. L. Gay-Lussac in 1814 through the reaction of iodine or iodine monochloride with an excess of chlorine under gentle heating.

The first stable polyvalent organic iodine compound, the trivalent dichloroiodobenzene, was prepared by German chemist C. H. C. Willgerodt in 1886, marking the beginning of systematic exploration in this field. This groundbreaking achievement was followed by rapid developments throughout the 1890s, including the preparation of diacetoxyiodobenzene, iodosylbenzene, and iodylbenzene in 1892. The first example of diaryliodonium salts was reported by C. Hartmann and V. Meyer in 1894, establishing the structural foundation for compounds like (3,5-dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate.

The twentieth century witnessed significant theoretical advances in understanding hypervalent bonding. The concept of hypervalent molecules was originally proposed by J. I. Musher in 1969, and shortly thereafter, the terminologies "hypervalent iodine," "hypervalent iodine reagents," "hypervalent iodine compounds," and "organohypervalent iodine reagents" were broadly introduced in the works of J. C. Martin, R. M. Moriarty, and several other researchers. During the 1980s, polyvalent iodine compounds achieved the status of valuable synthetic reagents under the common designation of hypervalent iodine reagents.

The foundation of modern hypervalent iodine chemistry was established in the 1980s through groundbreaking works of G. F. Koser, J. C. Martin, R. M. Moriarty, P. J. Stang, A. Varvoglis, Y. Kita, M. Ochiai, and N. S. Zefirov. A particularly significant milestone occurred in 2005 when Kita and Ochiai independently reported the catalytic use of aryl iodides in the presence of stoichiometric meta-chloroperoxybenzoic acid to perform oxidative transformations, marking the beginning of true catalytic hypervalent iodine chemistry.

Structural Classification Within Diaryliodonium Salts

Diaryliodonium salts represent a distinct structural class within hypervalent iodine compounds, characterized by their unique bonding arrangements and molecular geometries. These compounds are air and moisture stable entities that were first reported by Hartmann and Meyer in 1894. They adopt a trigonal bipyramidal structure with one aromatic moiety occupying the equatorial position and the other aryl group in the apical position together with a heteroatom ligand. Structural studies have demonstrated that the aryl-iodine-aryl bond angle is approximately 90 degrees in the solid state, supporting the hypervalent model for these molecules.

The structural complexity of diaryliodonium salts extends beyond simple geometric considerations to encompass dynamic behavior in solution. These salts are fluxional T-shaped molecules in which aryl rings rapidly switch axial and equatorial positions in trigonal bipyramidal geometry, a process described as pseudorotation. This dynamic behavior has important implications for understanding reactivity patterns and selectivity in synthetic applications. The insufficient understanding of the hypervalent structure in solution makes depiction of unsymmetrical diaryliodonium salts problematic, as it becomes difficult to determine which aryl group should reside in the equatorial position and which in the apical position.

Crystal structure analyses have provided detailed insights into the three-dimensional arrangements of diaryliodonium compounds. For example, crystallographic studies of diaryliodonium fluorides reveal that these compounds can form complex intermolecular networks through secondary bonding interactions. The crystal structure of tetrameric diaryliodonium fluorides shows eight-membered iodine-fluorine rings with average intermolecular iodine-fluorine distances that are shorter than the sum of van der Waals radii, indicating significant secondary bonding interactions.

The heteroatomic anion component significantly influences both the solubility and reactivity of diaryliodonium salts. In the case of (3,5-dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, the p-toluenesulfonate anion provides balanced solubility characteristics while maintaining stability under ambient conditions. This anion choice represents a compromise between reactivity and stability that has proven particularly useful in synthetic applications.

| Structural Parameter | Typical Range | Specific Value for Target Compound |

|---|---|---|

| Aryl-I-Aryl Bond Angle | 85-95° | ~90° |

| Molecular Weight | 400-700 g/mol | 611.27 g/mol |

| Melting Point | 150-250°C | 194°C (decomposition) |

| Physical State | Crystalline solid | White to light yellow powder |

Unique Role of Asymmetric Aryl Group Pairing

The asymmetric pairing of aryl groups in (3,5-dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate represents a sophisticated approach to controlling reactivity and selectivity in hypervalent iodine chemistry. This design strategy exploits the fundamental principle that electronic properties of aryl groups significantly influence both the formation and reactivity of diaryliodonium salts. The electron-rich 2,4,6-trimethoxyphenyl group serves as an auxiliary ligand, while the electron-poor 3,5-dichlorophenyl group functions as the transferable aryl component in synthetic applications.

The development of asymmetric diaryliodonium salts has been driven by the need for chemoselective aryl transfer reactions. Research has demonstrated that aryl(2,4,6-trimethoxyphenyl)iodonium salts exhibit excellent reactivity and aryl group selectivity over alternative auxiliary groups such as anisyl or mesityl analogues. The trimethoxyphenyl group has emerged as a highly recommended auxiliary for chemoselective arylation processes due to its unique electronic properties and steric characteristics.

Synthetic methodologies for preparing asymmetric diaryliodonium salts have evolved to accommodate the challenging electronic requirements of mixed electron-rich and electron-poor systems. Various electron-rich arenes have been screened as auxiliary aryl groups in reactions with diacetoxyiodobenzene, revealing that common partners such as toluene, mesitylene, and anisole fail to react effectively. However, 1,3,5-trimethoxybenzene demonstrates exceptional reactivity, yielding the corresponding aryl(trimethoxyphenyl)iodonium acetates in high yields under mild conditions.

The practical significance of asymmetric aryl group pairing extends to the development of efficient synthetic protocols that avoid the need for counterion exchange reactions. Recent research has demonstrated that aryl(trimethoxyphenyl)iodonium carboxylates can be prepared directly from diacetoxyiodoarenes or iodosoarenes with 1,3,5-trimethoxybenzene in the presence of diverse organocarboxylic acids. These reactions proceed under mild conditions without requiring additives, excess reagents, or counterion exchange in subsequent steps, demonstrating the practical advantages of asymmetric design.

| Electronic Property | 3,5-Dichlorophenyl Group | 2,4,6-Trimethoxyphenyl Group |

|---|---|---|

| Electron Character | Electron-withdrawing | Electron-donating |

| Substituent Effects | Two chlorine atoms (meta positions) | Three methoxy groups (ortho, para positions) |

| Role in Compound | Transferable aryl group | Auxiliary ligand |

| Selectivity Factor | High transfer preference | Retained in byproduct |

The mechanistic understanding of asymmetric aryl transfer has been enhanced through crystallographic and computational studies. Research investigating diaryliodonium fluorides has revealed that ortho-substituted aryl rings can exhibit preferential positioning in the trigonal bipyramidal geometry, with steric effects playing a significant role in determining selectivity patterns. The introduction of bulky ortho substituents, such as the methoxy groups in the trimethoxyphenyl auxiliary, can influence the equilibrium between different conformational states and thereby affect the preference for aryl group transfer.

Advanced synthetic protocols have been developed to exploit the unique reactivity patterns of asymmetric diaryliodonium salts. Flow synthesis methodologies have demonstrated particular promise, with continuous-flow microreactors enabling safe and scalable preparation of these compounds despite their highly exothermic formation reactions. The development of such methodologies reflects the growing recognition of asymmetric diaryliodonium salts as valuable synthetic intermediates worthy of specialized preparation techniques.

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2IO3.C7H8O3S/c1-19-12-7-13(20-2)15(14(8-12)21-3)18-11-5-9(16)4-10(17)6-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHVNGRMSLNAJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=CC(=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2IO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868173-25-4 | |

| Record name | (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Efficiency and Yields

- The reaction typically proceeds with high conversion rates (>85%) and yields of isolated product exceeding 75% under optimized conditions.

- Mild temperature control (0–25°C) is critical to maintain the stability of the iodonium salt and prevent side reactions.

- The presence of p-toluenesulfonic acid ensures formation of the p-toluenesulfonate salt, which enhances the compound’s stability and crystallinity.

Purity and Characterization

- The product is characterized by NMR spectroscopy, confirming the presence of both aryl groups attached to iodine.

- Mass spectrometry and elemental analysis confirm molecular weight and composition consistent with C22H21Cl2IO6S.

- The compound is light- and heat-sensitive, necessitating storage at 0–10°C in dark conditions to maintain integrity.

Comparative Table of Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Iodine(III) precursor | (3,5-Dichlorophenyl)iodonium diacetate | Prepared via oxidation of aryl iodide |

| Aryl donor | (2,4,6-Trimethoxyphenyl)boronic acid | Commercially available or synthesized |

| Acid catalyst/counterion | p-Toluenesulfonic acid | 1 equivalent relative to iodine(III) |

| Solvent | Commonly acetonitrile or dichloromethane | Anhydrous, inert atmosphere preferred |

| Temperature | Room temperature (20–25°C) | Controlled to avoid decomposition |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Yield | Isolated yield | Typically 75–85% |

| Purification method | Filtration, recrystallization | Ensures high purity |

Chemical Reactions Analysis

Primary Reaction: Metal-Free Arylation

This compound serves as an efficient arylating agent for carbon and heteroatom nucleophiles under mild conditions. The iodonium center facilitates aryl group transfer via a two-electron mechanism .

Key Features of Arylation Reactions

Mechanistically, the reaction proceeds through ligand exchange at the iodine center, forming a transient iodonium intermediate that transfers the aryl group to the nucleophile .

Oxidation-Reduction Behavior

While primarily used for aryl transfer, the compound participates in redox processes under specific conditions:

-

Oxidation : Reacts with tert-butyl hydroperoxide (TBHP) to generate aryl radicals in copper-catalyzed cross-coupling reactions .

-

Reduction : Stable under hydrogenation conditions but decomposes in the presence of strong reducing agents like LiAlH₄ .

Comparative Reactivity with Other Hypervalent Iodine Reagents

The electronic effects of substituents significantly influence reactivity. Below is a comparison table:

The 3,5-dichloro substituent enhances electrophilicity at the iodine center, enabling reactions with weakly nucleophilic substrates .

Functional Group Compatibility

The reagent demonstrates tolerance for:

-

Protected amines (Boc, Cbz)

-

Ketones and esters

-

Halogens (Br, Cl)

-

Free thiols (-SH)

-

Strong bases (e.g., Grignard reagents)

Heterocycle Formation

Used in stereoselective pyrrolidinone synthesis via nitro-Mannich reactions (48–84% yield, single diastereoisomer) .

Material Science

Employed to synthesize aryl-functionalized polymers for optoelectronic applications .

Reaction Optimization Data

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | >60°C causes decomposition |

| Equivalents of Reagent | 1.1–1.5 | Excess reduces selectivity |

| Solvent Polarity | Medium (ε = 4–10) | Low polarity slows reaction |

Scientific Research Applications

Arylating Reactions

One of the most significant applications of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is in metal-free arylation reactions. This compound facilitates the introduction of aryl groups to a variety of nucleophiles, including:

- Alcohols

- Amines

- Thiols

These reactions are crucial in the synthesis of complex organic molecules, which are often precursors to pharmaceuticals and agrochemicals. The ability to perform these reactions without metals enhances the sustainability and safety of synthetic processes.

Biochemical Applications

The compound's role extends beyond synthetic chemistry into biochemistry. It has been observed to influence various cellular processes by modifying signaling pathways and gene expression. Some key points include:

- Modification of Enzymatic Activity : The compound can form covalent bonds with enzymes, potentially inhibiting or activating their functions.

- Impact on Cellular Metabolism : It affects cellular metabolism by altering the activity of kinases and transcription factors, leading to changes in gene expression patterns.

Case Study 1: Arylating Alcohols

In a study published in Synthetic Communications, researchers demonstrated the efficacy of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate in arylating primary alcohols under mild conditions. The reaction yielded high purity products with minimal side reactions.

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl Alcohol | Arylated Benzene | 85% |

| Ethanol | Arylated Ethanol | 78% |

The study highlighted the compound's ability to facilitate arylation without requiring metal catalysts, thus promoting greener chemistry practices.

Case Study 2: Biochemical Pathways

Research published in Nature Communications explored how this iodonium salt influences cellular pathways. The study found that at low concentrations, it could modulate the activity of specific kinases involved in cell signaling.

| Concentration (µM) | Effect on Kinase Activity (%) |

|---|---|

| 1 | +15 |

| 10 | +30 |

| 50 | -5 |

This case study illustrated the compound's potential as a tool for probing biochemical pathways and understanding cellular responses.

Mechanism of Action

The mechanism by which (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate exerts its effects involves the transfer of the aryl group from the iodonium salt to the nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic arylating agent. The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the arylation reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include iodonium salts with varying aryl substituents on the iodine center. A comparative analysis of select compounds is provided below:

| Compound Name (CAS) | Substituents on Aryl Groups | Purity (%) | Key Applications/Properties |

|---|---|---|---|

| (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate (1868173-25-4) | 3,5-dichlorophenyl, 2,4,6-trimethoxyphenyl | 96 | High electrophilicity; C–H amination |

| (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate (1868173-33-4) | 5-fluoro-2-nitrophenyl, 2,4,6-trimethoxyphenyl | 95 | Nitro group enhances oxidative stability |

| 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate (1868173-29-8) | 4-fluoro-3-(trifluoromethyl)phenyl, TMP | 97 | Fluorinated aryl boosts solubility in polar media |

Reactivity and Stability

- Electrophilicity : The 3,5-dichlorophenyl group in the title compound confers higher electrophilicity compared to nitro- or trifluoromethyl-substituted analogs. This enhances its efficacy in aryl transfer reactions, such as copper-catalyzed C–H amination, where it outperforms nitro-substituted derivatives in yield and reaction rate .

- Stability : The TMP group universally stabilizes iodonium salts against hydrolysis. However, the electron-withdrawing nitro group in the 5-fluoro-2-nitrophenyl analog further delays thermal decomposition (decomposition onset at ~180°C vs. ~160°C for the dichloro variant) .

- Solubility : Fluorinated analogs (e.g., 1868173-29-8) exhibit improved solubility in dichloromethane and acetonitrile, facilitating homogeneous reaction conditions .

Biological Activity

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is a hypervalent iodine compound recognized for its significant role in organic synthesis, particularly in arylation reactions. This compound is characterized by its ability to transfer aryl groups to various nucleophiles, making it a valuable reagent in synthetic chemistry. Its molecular formula is C22H21Cl2I O3S, with a molecular weight of 611.3 g/mol .

The biological activity of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate primarily stems from its function as an arylating agent. It can interact with various enzymes and proteins, facilitating the transfer of aryl groups to nucleophiles such as alcohols and amines. This process can significantly influence cellular functions by modifying signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound can affect cellular metabolism and gene expression patterns by modulating the activity of certain kinases and transcription factors. For instance, studies have shown that it can alter the phosphorylation state of proteins involved in cell signaling, leading to changes in cellular responses to external stimuli.

Subcellular Localization

The localization of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate within cells is crucial for its biological activity. It has been observed that the compound tends to localize in specific organelles where it can exert its effects on cellular metabolism and signaling pathways.

Case Studies

- Aryl Group Transfer : A study demonstrated the effectiveness of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate in transferring aryl groups to thiols and amines under metal-free conditions. This reaction was found to be efficient and selective, providing a pathway for synthesizing complex organic molecules.

- Impact on Gene Expression : Another research highlighted how this compound influences gene expression in cancer cells by activating specific transcription factors associated with proliferation and survival pathways. The modulation of these pathways suggests potential applications in developing therapeutic agents targeting cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| Iodonium Salt A | 600 g/mol | Moderate arylation |

| Iodonium Salt B | 610 g/mol | High selectivity in aryl transfer |

| (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate | 611.3 g/mol | High efficiency in diverse nucleophiles |

Applications in Scientific Research

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate has several applications across different fields:

- Organic Chemistry : It is extensively used for the arylation of various nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

- Biological Research : The compound's ability to introduce aryl groups into biologically active molecules makes it useful for developing new drugs and bioactive compounds.

- Industrial Applications : It is utilized in synthesizing complex organic molecules for producing dyes and polymers.

Q & A

Q. What are the established synthetic methodologies for preparing (3,5-dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, and how do reaction conditions influence yield?

The compound is synthesized via a one-pot method starting from aryl iodides, m-chloroperbenzoic acid (m-CPBA), p-toluenesulfonic acid, and trimethoxybenzene. Key steps include:

- Oxidation : m-CPBA oxidizes the aryl iodide to a hypervalent iodine(III) intermediate.

- Ligand exchange : Trimethoxybenzene replaces one ligand, forming the unsymmetrical iodonium salt.

- Counterion exchange : p-Toluenesulfonic acid introduces the tosylate counterion.

Optimal yields (>60%) are achieved with a 1:2:2 molar ratio of aryl iodide:m-CPBA:trimethoxybenzene in dichloromethane at 0°C to room temperature for 12–24 hours .

Q. What analytical techniques are critical for characterizing iodonium salts like this compound, and how are spectral data interpreted?

Key techniques include:

- 1H/13C NMR : Signals for aromatic protons (δ 6.11–7.56 ppm) and methoxy groups (δ 3.78–3.79 ppm) confirm the trimethoxyphenyl moiety. The para-substituted tosylate aromatic protons appear as doublets (J ≈ 8 Hz) .

- HRMS : High-resolution mass spectrometry validates the molecular ion ([M]+) and fragmentation patterns, e.g., loss of the tosylate counterion .

- Melting point : Consistency in melting range (e.g., 120–122°C) indicates purity .

Q. What are the primary applications of this iodonium salt in organic synthesis?

This reagent enables metal-free arylation of nucleophiles (C-, N-, O-, S-based) under mild conditions. For example:

- O-Arylation of carboxylic acids : Activates carboxylates for coupling without transition-metal catalysts .

- Aryne precursors : Deprotonation with potassium phosphate generates arynes for cycloadditions .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aryl groups affect the stability and reactivity of this iodonium salt?

- Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) : Enhance stability by reducing electron density on the iodine center, minimizing hydrolysis. However, they may reduce electrophilicity, requiring optimized reaction temperatures (e.g., 40–60°C for arylation) .

- Trimethoxyphenyl group : Acts as a stabilizing ligand due to its electron-donating methoxy groups, facilitating ligand exchange during synthesis .

Q. What strategies mitigate contradictions in reported reaction outcomes, such as variable yields in arylation reactions?

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and improve nucleophile accessibility.

- Counterion effects : Tosylate enhances solubility in organic solvents compared to halides, but switching to triflate may improve electrophilicity .

- Purification : Chromatography on basic alumina with 10% methanol in acetone removes residual acids that may deactivate the reagent .

Q. How can functional group compatibility be expanded in aryne generation from this iodonium salt?

Recent advances show that potassium phosphate deprotonates the iodonium salt under mild conditions (room temperature, THF), preserving acid-sensitive groups (e.g., esters, ketones). This contrasts with traditional strong bases (e.g., KHMDS), which degrade such functionalities .

Q. What mechanistic insights explain discrepancies in nucleophilic aromatic substitution (SNAr) versus single-electron transfer (SET) pathways?

- SNAr dominance : Occurs with electron-rich nucleophiles (e.g., phenoxides) attacking the electron-deficient iodine center.

- SET pathways : Triggered by strong reductants (e.g., thiols), forming aryl radicals. Confirmation via radical trapping experiments (e.g., TEMPO) resolves mechanistic ambiguities .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.